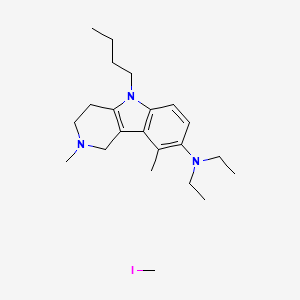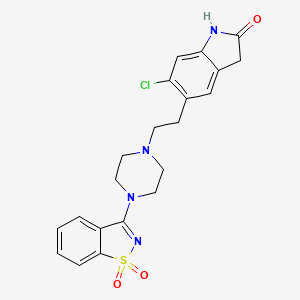
Ziprasidone Sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ziprasidone sulfone typically involves the oxidation of ziprasidone. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield . The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.
化学反应分析
Types of Reactions
Ziprasidone sulfone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can convert this compound back to ziprasidone or other intermediates.
Substitution: Various substitution reactions can modify the sulfone group, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as methanol, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .
科学研究应用
Ziprasidone sulfone has several scientific research applications:
作用机制
Ziprasidone sulfone exerts its effects by interacting with various molecular targets, including dopamine and serotonin receptors . It acts as an antagonist at these receptors, modulating neurotransmitter activity in the brain . The compound also affects other pathways involved in mood regulation and cognitive function .
相似化合物的比较
Similar Compounds
Lurasidone: Another atypical antipsychotic with a similar mechanism of action.
Aripiprazole: Shares some pharmacological properties with ziprasidone but has a different receptor binding profile.
Quetiapine: Used to treat similar psychiatric conditions but differs in its side effect profile.
Uniqueness
Ziprasidone sulfone is unique in its specific receptor binding affinities and metabolic profile . It has a lower incidence of metabolic side effects compared to other atypical antipsychotics, making it a valuable compound in the treatment of psychiatric disorders .
属性
CAS 编号 |
188797-77-5 |
|---|---|
分子式 |
C21H21ClN4O3S |
分子量 |
444.9 g/mol |
IUPAC 名称 |
6-chloro-5-[2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H21ClN4O3S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)30(28,29)24-21/h1-4,11,13H,5-10,12H2,(H,23,27) |
InChI 键 |
ZVNYBRYFGRKHFN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NS(=O)(=O)C5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


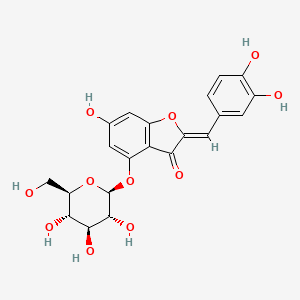
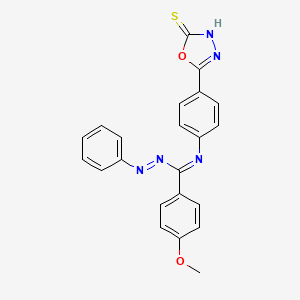
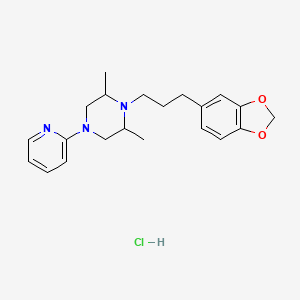
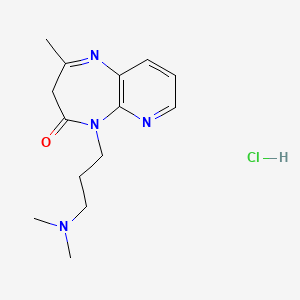
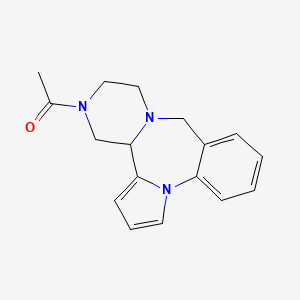

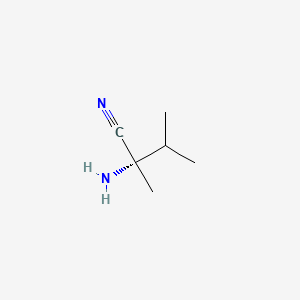

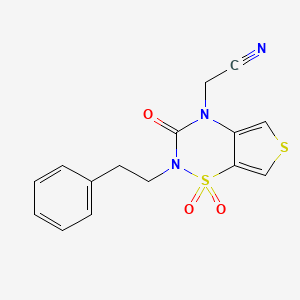
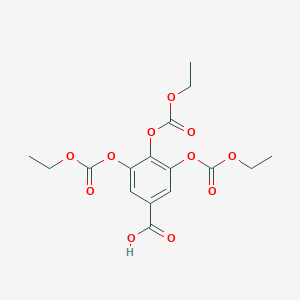
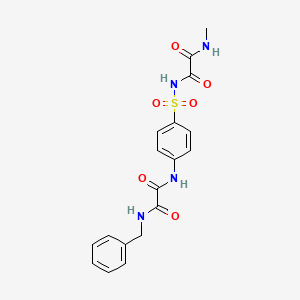
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)

